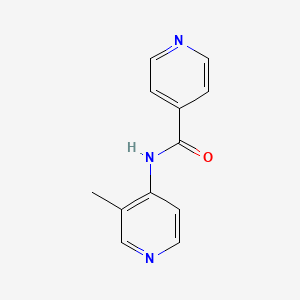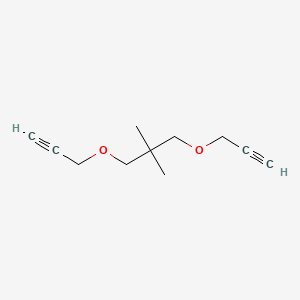
3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne: is an organic compound characterized by its unique structure, which includes two propargyl groups and a dimethylpropoxy moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne typically involves the reaction of propargyl alcohol with 2,2-dimethyl-3-hydroxypropyl bromide under basic conditions. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of propargyl alcohol attacks the bromide, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in its pure form .
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the propargyl groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction of the triple bonds in the propargyl groups can yield alkenes or alkanes.
Substitution: The compound can participate in nucleophilic substitution reactions, where the propargyl groups can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology and Medicine: In biological research, the compound can be used as a probe to study enzyme activities and metabolic pathways. Its ability to undergo click chemistry reactions makes it valuable in bioconjugation and labeling studies .
Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, including polymers and coatings. Its reactivity and stability make it suitable for various applications, such as adhesives and sealants .
作用机制
The mechanism of action of 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne involves its ability to participate in various chemical reactions due to the presence of propargyl groups. These groups can undergo cycloaddition reactions, forming triazoles in the presence of azides. This property is exploited in click chemistry, where the compound acts as a versatile linker .
相似化合物的比较
- 2-cyanoethyl (6-(3-(prop-2-yn-1-yloxy)-2,2-bis((prop-2-yn-1-yloxy)methyl)propoxy)hexyl)
- 2-methyl-3-(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propanoic acid
- 1,3-bis(prop-2-yn-1-yloxy)-2-((prop-2-yn-1-yloxy)methyl)propan-2-amine
Uniqueness: The uniqueness of 3-(2,2-Dimethyl-3-(prop-2-yn-1-yloxy)propoxy)prop-1-yne lies in its dual propargyl groups and the dimethylpropoxy moiety, which confer distinct reactivity and stability. This makes it a valuable compound in synthetic chemistry and materials science .
属性
分子式 |
C11H16O2 |
|---|---|
分子量 |
180.24 g/mol |
IUPAC 名称 |
2,2-dimethyl-1,3-bis(prop-2-ynoxy)propane |
InChI |
InChI=1S/C11H16O2/c1-5-7-12-9-11(3,4)10-13-8-6-2/h1-2H,7-10H2,3-4H3 |
InChI 键 |
NJBJGXQVJOJPJJ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(COCC#C)COCC#C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


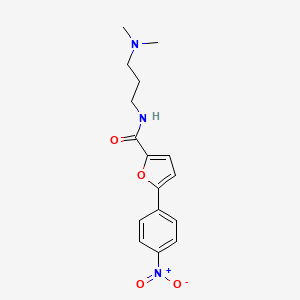
![4-(7,7-Dichloro-6-oxo-5-azaspiro[2.5]oct-5-yl)benzonitrile](/img/structure/B11765979.png)
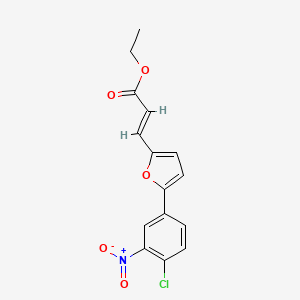


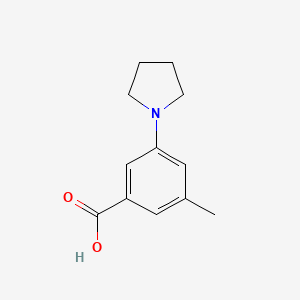
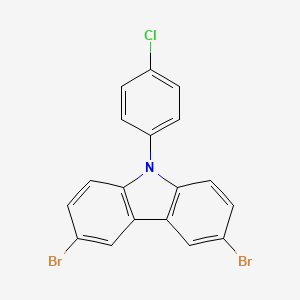

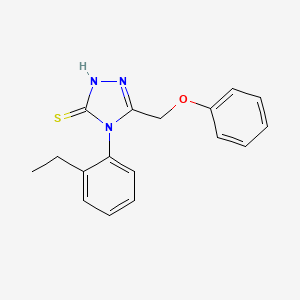
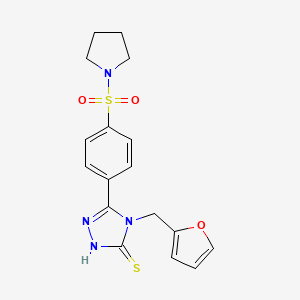
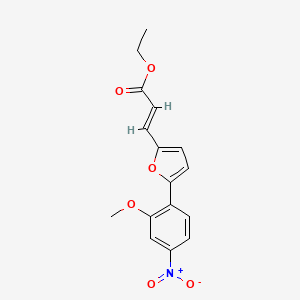
![1,6-Diphenyl-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B11766031.png)

